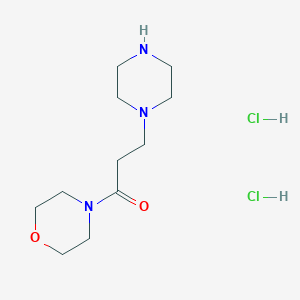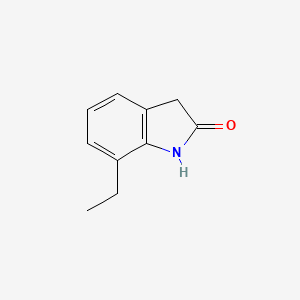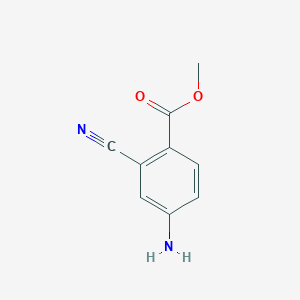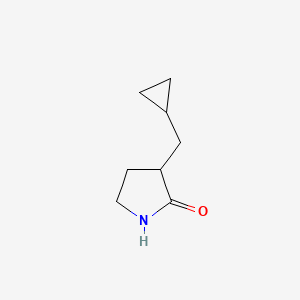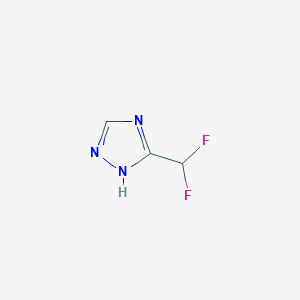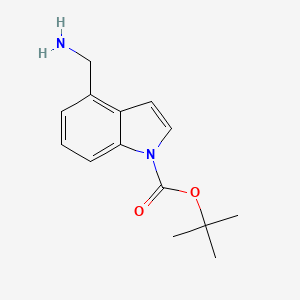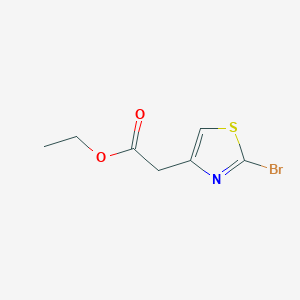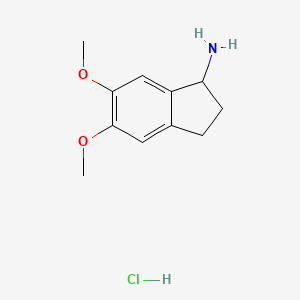
4,6,7-Trichloroquinazoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4,6,7-Trichloroquinazoline has been successfully applied to 2,4,7-trichloroquinazoline, allowing for the efficient synthesis of quinazolines bearing functionality in specific positions of the heterocyclic ring . The strategy was also extended to 1,3,6-trichloroquinoline for the synthesis and scale-up of a promising 3-aminoisoquinolin-1(2H)-one inhibitor of the dual .
Molecular Structure Analysis
The molecular formula of this compound is C8H3Cl3N2 . The average mass is 233.482 Da and the monoisotopic mass is 231.936188 Da .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.48 . It is a powder with a melting point of 143-148°C .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-anilinoquinazoline, has been identified as a potent apoptosis inducer and anticancer candidate with high blood-brain barrier penetration. It is highly efficacious in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Antimicrobial and Anticonvulsant Agents : The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides has shown potential antinociceptive, anti-inflammatory, and anticonvulsant properties. These compounds demonstrate effectiveness in decreasing seizures induced by certain agents and possess properties for combating acute pain (Wilhelm et al., 2014).
Antimalarial Activity : Hybrid 4-aminoquinolines-1,3,5-triazine, synthesized from 2,4,6-trichloro-1,3,5-triazine, have shown mild to moderate antimalarial activity. These compounds were tested against the chloroquine-sensitive RKL2 strain of Plasmodium falciparum (Bhat et al., 2016).
Cytotoxic Evaluation for Anticancer Applications : A series of 4-anilinoquinazoline–triazole–AZT hybrids have been synthesized as anticancer agents. These compounds have shown good cytotoxic potential against human cancer cell lines, with some exhibiting up to 3-fold more potent anti-lung cancer activity than reference drugs (Giang et al., 2018).
Biological and Physicochemical Activity : Oxoisoaporphine derivatives, related to isoquinoline alkaloids, were studied for their physicochemical and biological properties, including photoprotection, antioxidant capacity, and toxicity. These compounds were evaluated for their potential as antibacterial agents in antineoplastic chemotherapy (Sobarzo-Sánchez et al., 2012).
Antiplasmodial Agents : Novel 4-aminoquinoline-trifluormethyltriazoline compounds have been identified as possible antiplasmodial agents. Some of these compounds demonstrated promising antimalarial activity in vitro and in vivo (Yadav et al., 2023).
Wirkmechanismus
4,6,7-Trichloroquinazoline derivatives have shown potent anti-proliferative activity against human cancer cell lines . For instance, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . It was found to inhibit the colony formation and migration of MGC-803 cells, induce apoptosis of MGC-803 cells, and induce cell cycle arrest at G1-phase .
Safety and Hazards
Zukünftige Richtungen
4,6,7-Trichloroquinazoline and its derivatives have shown promising results in anti-cancer research . Further studies are needed to optimize these compounds and evaluate their potential as therapeutic agents. The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .
Eigenschaften
IUPAC Name |
4,6,7-trichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLMAVSDZYYXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699046 | |
| Record name | 4,6,7-Trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57940-05-3 | |
| Record name | 4,6,7-Trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



